molecular formula C7H12N2O3 B14426283 N-(1-acetamido-2-oxopropyl)acetamide CAS No. 84827-12-3

N-(1-acetamido-2-oxopropyl)acetamide

Cat. No.: B14426283
CAS No.: 84827-12-3
M. Wt: 172.18 g/mol
InChI Key: XDJSWGKQJDUSHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetamido-2-oxopropyl)acetamide is an acetamide derivative characterized by a branched structure containing two acetamide groups and a ketone moiety. The compound’s IUPAC name reflects its substitution pattern: the nitrogen atom of the acetamide group is attached to a 2-oxopropyl chain, which is further substituted with a second acetamido group at position 1.

Properties

CAS No.

84827-12-3

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

N-(1-acetamido-2-oxopropyl)acetamide

InChI

InChI=1S/C7H12N2O3/c1-4(10)7(8-5(2)11)9-6(3)12/h7H,1-3H3,(H,8,11)(H,9,12)

InChI Key

XDJSWGKQJDUSHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(NC(=O)C)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetamido-2-oxopropyl)acetamide typically involves the reaction of acetamide with an appropriate oxopropyl derivative under controlled conditions. One common method involves the use of diethyl (2-oxopropyl)phosphonate as a starting material. The reaction is carried out in the presence of sodium hydride (NaH) and toluene, followed by the addition of 4-acetamidobenzenesulfonyl azide in tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for an extended period to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetamido-2-oxopropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can react with the acetamido group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in the formation of various substituted acetamides.

Scientific Research Applications

N-(1-acetamido-2-oxopropyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-acetamido-2-oxopropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the expression of certain operons by interacting with regulatory proteins at the protein level . This interaction can modulate various biochemical pathways and cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular differences between N-(1-acetamido-2-oxopropyl)acetamide and related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Application
This compound C7H12N2O3* ~172.19 Dual acetamide groups, ketone moiety Hypothetical (for comparison)
N-(2-(2-oxopropyl)phenyl)acetamide C11H13NO2 191.23 Phenyl ring, ketone, acetamide Structural analysis
Acetamide, N-(1-hydroxy-2-oxo-2-phenylethyl)- C10H11NO3 193.20 Hydroxy, phenyl, ketone, acetamide Synthetic intermediate
2-Cyano-N-[(methylamino)carbonyl]acetamide C5H7N3O2 141.13 Cyano, methylamino, acetamide Uncharacterized toxicity
Methazolamide metabolites (e.g., MSH, MAC) Varied Varied Thiadiazole, sulfonic acid, conjugates Pharmacological metabolites

*The molecular formula and weight for this compound are inferred based on structural similarity to analogs.

Key Observations:

Substituent Effects on Reactivity: The phenyl-substituted analog (N-(2-(2-oxopropyl)phenyl)acetamide, ) exhibits higher molecular weight and hydrophobicity due to the aromatic ring, which may enhance membrane permeability compared to the aliphatic this compound.

Functional Group Influence on Bioactivity: Methazolamide metabolites (e.g., MAC, MSH) contain sulfur-based heterocycles (thiadiazole), which are critical for carbonic anhydrase inhibition. In contrast, this compound lacks such motifs, suggesting divergent biological targets.

Physicochemical and Pharmacokinetic Comparisons

Solubility and Stability:
  • N-(2-(2-oxopropyl)phenyl)acetamide (191.23 g/mol, ): The phenyl group likely reduces aqueous solubility but enhances lipid bilayer penetration.
  • N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide (193.20 g/mol, ): The hydroxy group improves water solubility, making it more suitable for oral formulations than the target compound.
  • Methazolamide Metabolites (e.g., MAC, ): Sulfonic acid derivatives (MSO, MGU) exhibit high polarity, favoring renal excretion over tissue accumulation.
Metabolic Pathways:
  • Compounds with aromatic or heterocyclic substituents (e.g., phenyl, thiadiazole) undergo cytochrome P450-mediated oxidation or glutathione conjugation .
  • Aliphatic acetamides like this compound may follow hydrolytic or acetyltransferase-driven pathways due to the absence of aromatic stabilization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.